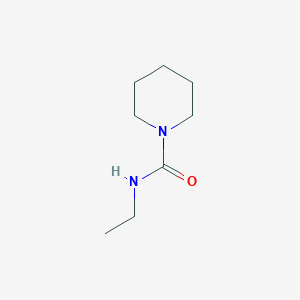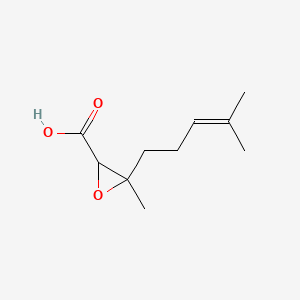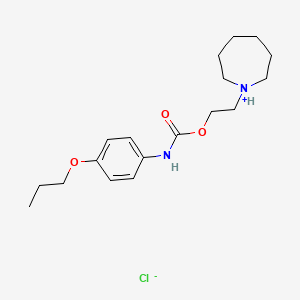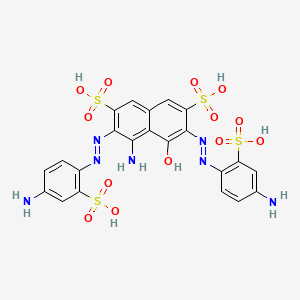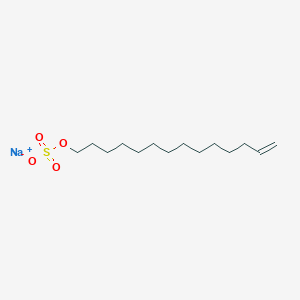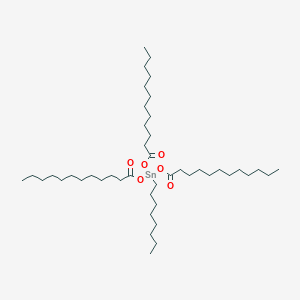
Gilvocarin V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gilvocarcin V is a naturally occurring antitumor agent and antibiotic produced by the bacterium Streptomyces griseoflavus and other Streptomyces species . It is known for its strong inhibitory effects on DNA synthesis and its activity against Gram-positive bacteria . The molecular formula of Gilvocarcin V is C27H26O9, and it belongs to the family of benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of Gilvocarcin V involves a convergent approach, typically achieved in multiple steps. One notable synthesis features a stereoselective α-C-glycosylation reaction for the union of protected carbohydrate and naphthol . The sequence involves oxidative rearrangement, C-glycosylation, and the generation of a vinyl side chain .
Industrial Production Methods
Industrial production of Gilvocarcin V is primarily through fermentation using Streptomyces griseoflavus . The complete gene cluster responsible for its biosynthesis has been cloned and characterized, allowing for heterologous expression in foreign hosts like Streptomyces lividans .
Análisis De Reacciones Químicas
Types of Reactions
Gilvocarcin V undergoes various chemical reactions, including:
Oxidation: Involves oxidative rearrangement processes during its biosynthesis.
Reduction: Specific reduction reactions have not been extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving its sugar moiety.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Gilvocarcin V include acetonitrile, phosphate buffer, and various nucleotides . The conditions often involve room temperature reactions and specific irradiation setups for photo-induced reactions .
Major Products Formed
Major products formed from these reactions include various gilvocarcin analogues with altered saccharide moieties, such as polycarcin V and d-olivosyl-gilvocarcin .
Aplicaciones Científicas De Investigación
Gilvocarcin V has a wide range of scientific research applications:
Mecanismo De Acción
Gilvocarcin V exerts its effects primarily through DNA intercalation, followed by UV-induced covalent linkage to DNA . This process involves a [2 + 2]-cycloaddition between the vinyl moiety of Gilvocarcin V and a thymine residue in DNA . Additionally, photoactivated Gilvocarcin V can selectively cross-link DNA and the phosphorylated form of histone H3 and GRP78, a heat shock protein .
Comparación Con Compuestos Similares
Similar Compounds
Gilvocarcin H: Another member of the gilvocarcin family with similar antimicrobial and antitumor activities.
Gilvocarcin M: Lacks the vinyl group at C-8, resulting in different cytotoxic properties.
Polycarcin V: An analogue with an α-linked L-rhamnopyranose moiety, showing significant cytotoxicity.
Uniqueness of Gilvocarcin V
Gilvocarcin V is unique due to its strong DNA intercalation properties and its ability to form covalent bonds with DNA upon UV activation . This makes it a potent antitumor agent with a distinct mechanism of action compared to other gilvocarcin analogues .
Propiedades
Fórmula molecular |
C27H26O9 |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
4-[(2R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3/t11?,22?,23?,24?,26-/m1/s1 |
Clave InChI |
XCWHINLKQMCRON-ACYWPUFKSA-N |
SMILES isomérico |
CC(C1C(C([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
SMILES canónico |
CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



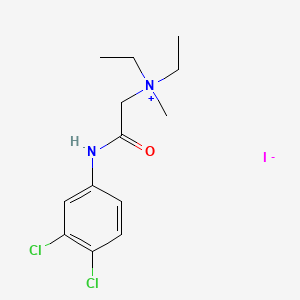
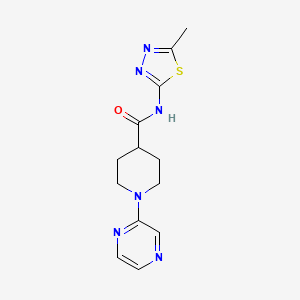
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
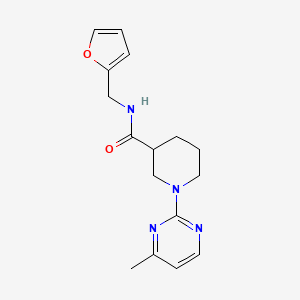

![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
